molecular formula C22H15ClFN3OS2 B11542772 2-[(6-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide

2-[(6-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide

Cat. No.: B11542772
M. Wt: 456.0 g/mol
InChI Key: HBWANSLDMNFMTO-UHFFFAOYSA-N
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Description

2-({6-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the benzothiazole derivative with 4-chlorobenzaldehyde under basic conditions to form the Schiff base.

    Attachment of the Fluorophenyl Group: The final step involves the reaction of the Schiff base with 2-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can target the imine group formed by the Schiff base.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with amine groups.

    Substitution: Substituted derivatives with nitro, halogen, or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, or antimicrobial drugs.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-({6-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. The chlorophenyl and fluorophenyl groups can enhance binding affinity to proteins, potentially inhibiting enzyme activity or receptor function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)acetamide: Shares the chlorophenyl group but lacks the benzothiazole and fluorophenyl groups.

    Benzothiazole derivatives: Compounds like 2-aminobenzothiazole share the benzothiazole ring but differ in other substituents.

    Fluorophenyl derivatives: Compounds like 2-fluoroaniline share the fluorophenyl group but lack the benzothiazole and chlorophenyl groups.

Uniqueness

The uniqueness of 2-({6-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C22H15ClFN3OS2

Molecular Weight

456.0 g/mol

IUPAC Name

2-[[6-[(4-chlorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C22H15ClFN3OS2/c23-15-7-5-14(6-8-15)12-25-16-9-10-19-20(11-16)30-22(27-19)29-13-21(28)26-18-4-2-1-3-17(18)24/h1-12H,13H2,(H,26,28)

InChI Key

HBWANSLDMNFMTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)Cl)F

Origin of Product

United States

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